5-Bromo-4-chloro-3-indolyl phosphate disodium salt and 2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
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Overview
Description
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: is a chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity. It is commonly used in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry .
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride: is a tetrazolium salt used in cell viability assays. It is reduced by cellular enzymes to form a colored formazan product, which can be quantified to assess cell viability and proliferation .
Preparation Methods
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Synthetic Routes: The synthesis involves the phosphorylation of 5-bromo-4-chloro-3-indolyl with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using automated reactors to ensure consistent quality and yield.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Synthetic Routes: The synthesis involves the reaction of 2,2-bis(4-nitrophenyl)-5,5-diphenyl-3,3-dimethoxy-4,4-diphenylene with tetrazolium chloride under controlled conditions.
Industrial Production Methods: Industrial production involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired tetrazolium salt.
Chemical Reactions Analysis
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Types of Reactions: It undergoes hydrolysis by alkaline phosphatase to form 5-bromo-4-chloro-3-indoxyl, which is further oxidized to form a blue dye.
Common Reagents and Conditions: The reaction typically involves the use of alkaline phosphatase and a suitable buffer system.
Major Products: The major product is 5,5′-dibromo-4,4′-dichloro-indigo, a blue dye.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Types of Reactions: It undergoes reduction by cellular enzymes to form a colored formazan product.
Common Reagents and Conditions: The reaction typically involves the use of cellular enzymes and a suitable buffer system.
Major Products: The major product is a colored formazan, which can be quantified spectrophotometrically.
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Chemistry: Used in enzyme assays to detect alkaline phosphatase activity.
Medicine: Utilized in diagnostic assays to detect specific biomarkers.
Industry: Applied in quality control assays for biopharmaceutical production.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Chemistry: Used in redox reactions to study cellular metabolism.
Biology: Employed in cell viability assays to assess cell proliferation and cytotoxicity.
Medicine: Utilized in drug screening assays to evaluate the efficacy of potential therapeutic agents.
Industry: Applied in biotechnological processes to monitor cell growth and productivity.
Mechanism of Action
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Molecular Targets and Pathways: The primary target is alkaline phosphatase, an enzyme involved in dephosphorylation reactions.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Mechanism: It is reduced by cellular enzymes to form a colored formazan product.
Molecular Targets and Pathways: The primary targets are cellular enzymes involved in redox reactions.
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate disodium salt
Similar Compounds: 4-Nitrophenyl phosphate, 3,3′-Diaminobenzidine.
Uniqueness: It provides a highly sensitive and specific colorimetric detection method for alkaline phosphatase activity.
2,2-bis(4-Nitrophenyl)-5,5-diphenyl-3,3-(3,3-dimethoxy-4,4-diphenylene)ditetrazolium chloride
Properties
Molecular Formula |
C55H45BrCl3N12O10P |
---|---|
Molecular Weight |
1251.3 g/mol |
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) dihydrogen phosphate;2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;4-methylaniline;dichloride |
InChI |
InChI=1S/C40H30N10O6.C8H6BrClNO4P.C7H9N.2ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6;;/h3-26H,1-2H3;1-3,11H,(H2,12,13,14);2-5H,8H2,1H3;2*1H/q+2;;;;/p-2 |
InChI Key |
GDPIIVBVMSORRQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)N.COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[Cl-].[Cl-] |
Origin of Product |
United States |
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